[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944906-88-1): A Technical Guide to Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications
[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944906-88-1): A Technical Guide to Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications
Executive Summary
In modern medicinal chemistry, the strategic deployment of privileged scaffolds is critical for overcoming pharmacokinetic bottlenecks. [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine , universally identified by its CAS number 944906-88-1 [1], is a highly versatile bifunctional building block. It combines the metabolic stability of the 1,3,4-oxadiazole core—a proven bioisostere for amides and esters[2]—with two orthogonal handles for late-stage diversification: a primary aliphatic amine and a meta-substituted aryl bromide.
This whitepaper provides an in-depth technical analysis of CAS 944906-88-1, detailing its physicochemical profile, a self-validating synthetic methodology, and its strategic utility in fragment-based drug discovery (FBDD).
Physicochemical Profiling & Structural Rationale
The structural architecture of CAS 944906-88-1 is intentionally designed to maximize synthetic tractability while maintaining drug-like physicochemical properties. The 1,3,4-oxadiazole ring acts as a robust hydrogen bond acceptor, improving aqueous solubility and metabolic stability compared to traditional carboxamides, which are susceptible to enzymatic hydrolysis[3].
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value | Pharmacological / Synthetic Significance |
| CAS Number | 944906-88-1[1] | Universal chemical identifier for procurement and literature tracking. |
| Molecular Formula | C₉H₈BrN₃O[4] | Complies with the "Rule of 3" for fragment-based drug discovery. |
| Molecular Weight | 254.08 g/mol [1] | Low molecular weight allows for extensive downstream elaboration. |
| SMILES | NCC1=NN=C(C2=CC=CC(Br)=C2)O1[1] | Enables computational docking and in silico library generation. |
| Purity Standards | ≥95% - 98%[1][4] | Critical threshold for reproducible biological assay results. |
| H-Bond Donors | 1 (Primary Amine) | Provides a vector for target engagement or covalent linkage. |
| H-Bond Acceptors | 3 (Oxadiazole N, O) | Enhances aqueous solubility and modulates lipophilicity. |
Causality in Structural Design
The choice of a meta-bromo substitution over ortho or para is highly deliberate. Para-substitutions often result in linear, rigid extensions that can clash with the boundaries of shallow binding pockets. The meta-substitution introduces a ~120° geometric vector, allowing the molecule to navigate complex steric environments within protein active sites. Furthermore, the bromine atom serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1,3,4-oxadiazoles typically proceeds via the cyclodehydration of diacylhydrazines[3]. However, the presence of an amine group necessitates a carefully orchestrated protection/deprotection strategy to prevent undesired side reactions.
Step-by-Step Experimental Workflow
Step 1: Amide Coupling (Hydrazide Formation)
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Reagents: 3-Bromobenzohydrazide (1.0 eq), N-Boc-glycine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
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Procedure: Dissolve N-Boc-glycine and HATU in DMF at 0°C. Add DIPEA, stir for 15 minutes to generate the active ester, then add 3-bromobenzohydrazide. Stir at room temperature for 4 hours.
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Causality & Validation: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically unhindered, but electronically deactivated, nucleophiles like hydrazides. Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the intermediate mass [M+H]⁺ = 372.0 / 374.0.
Step 2: Cyclodehydration
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Reagents: p-Toluenesulfonyl chloride (TsCl) (1.5 eq), Triethylamine (Et₃N) (3.0 eq), anhydrous DCM.
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Procedure: To the intermediate from Step 1 dissolved in DCM, add Et₃N followed by TsCl at 0°C. Warm to room temperature and stir for 12 hours.
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Causality & Validation: While Phosphorus oxychloride (POCl₃) is a classic dehydrating agent for oxadiazoles, its harsh acidic nature will prematurely cleave the Boc protecting group, leading to polymerization or degradation. The TsCl/Et₃N system provides a mild, base-mediated cyclodehydration environment that perfectly preserves the Boc group[3]. Self-Validation Checkpoint: The completion of this step is definitively proven by a mass drop of exactly 18 Da (loss of H₂O) on the LC-MS, yielding [M+H]⁺ = 354.0 / 356.0.
Step 3: Boc-Deprotection & Neutralization
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Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio), saturated NaHCO₃ (aq).
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Procedure: Treat the isolated intermediate with the TFA/DCM mixture for 2 hours at room temperature. Concentrate under reduced pressure, redissolve in ethyl acetate, and wash with saturated NaHCO₃ to yield the free base.
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Causality & Validation: TFA cleanly removes the Boc group. Neutralization is critical because the resulting primary amine (CAS 944906-88-1) is highly polar; isolating it as a free base allows for immediate use in downstream amidation reactions.
Workflow Visualization & Diversification Pathways
The true value of CAS 944906-88-1 lies in its dual-axis functionalization capability. The diagram below maps the synthetic workflow and the orthogonal diversification vectors.
Figure 1: Synthetic workflow and downstream diversification of CAS 944906-88-1.
Analytical Quality Control (QC) Signatures
To ensure the trustworthiness of the synthesized or procured building block, the following analytical signatures must be verified. These metrics act as a self-validating system for structural integrity:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Isotopic Signature (Critical): Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The mass spectrum of CAS 944906-88-1 must exhibit a distinct "twin peak" pattern at m/z 254.0 [M+H]⁺ and m/z 256.0 [M+H+2]⁺ of equal intensity. The absence of this 1:1 doublet immediately invalidates the structural identity.
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Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
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Aromatic Region: Four distinct proton signals corresponding to the meta-substituted phenyl ring should appear between δ 7.40 – 8.10 ppm.
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Aliphatic Region: A sharp singlet integrating to 2 protons around δ 4.00 – 4.20 ppm will confirm the presence of the methylene group (-CH₂-NH₂) adjacent to the oxadiazole core.
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High-Performance Liquid Chromatography (HPLC):
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A single sharp peak at 254 nm UV detection is required to confirm ≥95% purity[4], ensuring no residual Boc-protected intermediates or uncyclized hydrazides remain.
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References
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Thoreauchem. "Product Detail:[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine." Thoreauchem. Available at:[Link]
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de Oliveira, C. S., Lira, B. F., Falcão-Silva, V. S., Siqueira-Junior, J. P., & Athayde-Filho, P. F. "Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012." Molecules, 2012. Available at:[Link]
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Gomha, S. M., Riyadh, S. M., Abbas, I. M., & Bauomi, M. A. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." Molecules, 2022. Available at:[Link]
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Ng, Y. X. "Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring." UTAR Institutional Repository, 2019. Available at: [Link]
Sources
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